molecular formula C16H18N2O B5804322 4-isopropyl-N-(4-pyridinylmethyl)benzamide

4-isopropyl-N-(4-pyridinylmethyl)benzamide

Cat. No. B5804322
M. Wt: 254.33 g/mol
InChI Key: NTWYCIMIUPABAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(4-pyridinylmethyl)benzamide, also known as 4iP, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in pre-clinical studies and is currently being investigated for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(4-pyridinylmethyl)benzamide involves the inhibition of the protein HSP90, which is involved in the folding and stabilization of various oncogenic proteins. By inhibiting HSP90, 4-isopropyl-N-(4-pyridinylmethyl)benzamide disrupts the function of these oncogenic proteins and ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-isopropyl-N-(4-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropyl-N-(4-pyridinylmethyl)benzamide is its high potency and selectivity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of 4-isopropyl-N-(4-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 4-isopropyl-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of 4-isopropyl-N-(4-pyridinylmethyl)benzamide. Another area of interest is the investigation of the potential use of 4-isopropyl-N-(4-pyridinylmethyl)benzamide in combination with other cancer therapies. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-isopropyl-N-(4-pyridinylmethyl)benzamide and its potential therapeutic applications beyond cancer.

Synthesis Methods

The synthesis of 4-isopropyl-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-isopropylbenzamide with pyridine-4-carboxaldehyde in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-isopropyl-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential use as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-isopropyl-N-(4-pyridinylmethyl)benzamide has been shown to have synergistic effects with other cancer therapies, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-propan-2-yl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12(2)14-3-5-15(6-4-14)16(19)18-11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWYCIMIUPABAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(propan-2-yl)-N-(pyridin-4-ylmethyl)benzamide

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